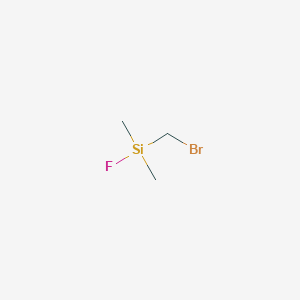
Bromomethyldimethylfluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyldimethylfluorosilane, with the chemical formula CH2Br(CH3)2SiF, is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of bromine, fluorine, and silicon atoms within its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethyldimethylfluorosilane can be synthesized through the reaction of (acyloxymethyl)dimethylethoxysilanes with acetyl bromide. In this reaction, the acyloxy group is replaced by a bromine atom, resulting in the formation of this compound . Another method involves heating (acyloxymethyl)dimethylfluorosilane with perfluoropropylene oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: Bromomethyldimethylfluorosilane undergoes various chemical reactions, including substitution reactions. For instance, it can react with carboxylic acid fluorides and perfluoropropylene oxide, leading to the formation of different fluorosilane derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl bromide and perfluoropropylene oxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed:
Scientific Research Applications
Bromomethyldimethylfluorosilane has several scientific research applications due to its unique chemical properties. It is used in the synthesis of fluorescent probes, which are essential tools in biomedical research for detecting biomolecules and studying physiological processes . Additionally, it is utilized in the development of functional materials for various industrial applications, including environmental monitoring and food safety .
Mechanism of Action
The mechanism of action of bromomethyldimethylfluorosilane involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with different biological and chemical systems, resulting in diverse effects .
Comparison with Similar Compounds
- Chloromethyldimethylfluorosilane
- Iodomethyldimethylfluorosilane
- Bromomethyldimethylchlorosilane
Comparison: Bromomethyldimethylfluorosilane is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds like chloromethyldimethylfluorosilane and iodomethyldimethylfluorosilane .
Properties
CAS No. |
54417-70-8 |
|---|---|
Molecular Formula |
C3H8BrFSi |
Molecular Weight |
171.08 g/mol |
IUPAC Name |
bromomethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8BrFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
InChI Key |
XWZKRGDUUWNWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















